molecular formula C5H12N2 B3190248 Ethylenediamine, N-allyl- CAS No. 40510-22-3

Ethylenediamine, N-allyl-

Cat. No. B3190248
CAS RN: 40510-22-3
M. Wt: 100.16 g/mol
InChI Key: YDLDORZAYJTSMR-UHFFFAOYSA-N
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Description

Ethylenediamine, N-allyl- is an organic compound with the formula C5H12N2 . It is a derivative of ethylenediamine, a colorless liquid with an ammonia-like odor . The molecule contains a total of 18 bonds, including 6 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 primary amine (aliphatic), and 1 secondary amine (aliphatic) .


Synthesis Analysis

Ethylenediamine is industrially used as an intermediate for the fabrication of many products. The development of new methodologies for synthesis compatible with the environment and sustainability, such as cold plasma processes, implicates reactions induced by nonthermal electrons . Another study mentions the catalytic behavior of alkali treated mordenite (H-MOR) in selective synthesis of ethylenediamine (EDA) via condensation amination of monoethanolamine (MEA) .


Molecular Structure Analysis

The molecular structure of Ethylenediamine, N-allyl- is available as a 2D Mol file or as a computed 3D SD file . It contains total 18 bond(s); 6 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 primary amine(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

A study mentions that Ethylenediamine, N-allyl- is a Michael acceptor in the Michael reaction, which means that it adds nucleophiles such as thiols .


Physical And Chemical Properties Analysis

Ethylenediamine, N-allyl- has a molecular weight of 100.1622 . More detailed physical and chemical properties might be found in specific databases or scientific literature .

Scientific Research Applications

Voltammetric Study in Copper Detection

Ethylenediamine has been utilized in voltammetric studies for the detection of copper in natural sea water. This method, involving rotating thin mercury film electrodes, increases the analytical sensitivity for copper detection by at least a factor of 4, and improves the detection of pH 8 labile copper (Scarano et al., 1991).

Synthesis and Properties in Polymerization Studies

The allyl derivatives of ethylenediamine have been prepared and characterized in studies related to cyclic polymerization. This research includes the separation of triamines obtained by direct allylation of diethylenetriamine using ion-exchange chromatography (Agnew & Parrish, 1966).

Mechanism of Action

Ethylenediamine has been shown to activate GABA receptors in the central and peripheral nervous systems, partly by a direct action and partly by releasing endogenous GABA . These effects have been shown to be produced by the complexation of EDA with bicarbonate to form a carbamate .

Safety and Hazards

Ethylenediamine, N-allyl- is classified as flammable and toxic. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation, ingestion, and inhalation. It should be stored under an inert atmosphere, protected from moisture, and kept away from strong oxidizing agents .

Future Directions

There are ongoing studies on the synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides . Another study discusses the practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions .

properties

IUPAC Name

N'-prop-2-enylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-4-7-5-3-6/h2,7H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLDORZAYJTSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801314444
Record name N-Allylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediamine, N-allyl-

CAS RN

40510-22-3
Record name N-Allylethylenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40510-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Allylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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